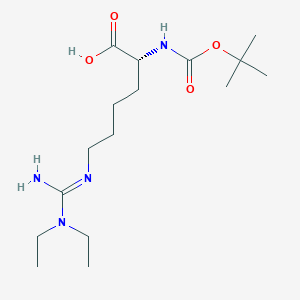

Boc-D-HArg(Et)2-OH

Description

Boc-D-HArg(Et)₂-OH (CAS: 110761-76-7) is a chemically modified amino acid derivative featuring a D-configuration and a homoarginine backbone. Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and diethyl modifications on the omega-guanidino nitrogens (Nω1 and Nω2) . The molecular formula is C₁₆H₃₂N₄O₄, with a molecular weight of 344.45 g/mol. This compound is primarily used in peptide synthesis, where its ethyl-substituted guanidino group enhances lipophilicity and may influence peptide stability, membrane permeability, or receptor interactions.

Properties

IUPAC Name |

(2R)-6-[[amino(diethylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N4O4/c1-6-20(7-2)14(17)18-11-9-8-10-12(13(21)22)19-15(23)24-16(3,4)5/h12H,6-11H2,1-5H3,(H2,17,18)(H,19,23)(H,21,22)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZKOXOIRMROAB-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-HArg(Et)2-OH typically involves the protection of the amino group of homoarginine with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the product is purified through standard techniques such as crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) systems ensures high purity and yield. The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .

Chemical Reactions Analysis

Types of Reactions

Boc-D-HArg(Et)2-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.

Substitution Reactions: The guanidino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions include deprotected homoarginine derivatives and substituted guanidino compounds .

Scientific Research Applications

Boc-D-HArg(Et)2-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block for the synthesis of peptides and peptidomimetics.

Proteomics Research: Employed in the study of protein structure and function.

Drug Development: Investigated for its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of Boc-D-HArg(Et)2-OH primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, contributing to the synthesis of biologically active peptides .

Comparison with Similar Compounds

Boc-4-Phosphono-Phe(Et)₂-OH

- Structure: A Boc-protected D-phosphonophenylalanine derivative with ethyl groups on the phosphono moiety.

- Key Differences: Backbone: Phenylalanine (aromatic side chain) vs. homoarginine (guanidino side chain). Functional Groups: Phosphono group (PO₃H₂) introduces acidity and metal-binding capacity, unlike the basic guanidino group in Boc-D-HArg(Et)₂-OH. Applications: Used in synthesizing phosphopeptide mimics for studying phosphorylation-dependent signaling pathways .

Fmoc-D-Arg(Boc)₂-OH

- Structure: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc, with Boc groups on the guanidino nitrogens.

- Key Differences :

- Protection Strategy : Fmoc is base-labile (cleaved with piperidine), whereas Boc is acid-labile (cleaved with trifluoroacetic acid).

- Applications : Preferred in solid-phase peptide synthesis (SPPS) due to orthogonal protection compatibility. Boc-D-HArg(Et)₂-OH is more suited for solution-phase synthesis or specialized SPPS workflows .

Boc-D-Met-OH

- Structure : A Boc-protected D-methionine with a thioether side chain.

- Key Differences: Side Chain: Methionine’s thioether vs. homoarginine’s ethylated guanidino group. Reactivity: Methionine is prone to oxidation, while the ethylated guanidino group in Boc-D-HArg(Et)₂-OH improves stability against enzymatic degradation. Molecular Weight: 249.3 g/mol (Boc-D-Met-OH) vs. 344.45 g/mol (Boc-D-HArg(Et)₂-OH), highlighting increased lipophilicity in the latter .

Boc-L-HArg(Et)₂-OH (L-Enantiomer)

- Structure : L-configuration counterpart of Boc-D-HArg(Et)₂-OH.

- Key Differences: Stereochemistry: The D-configuration in Boc-D-HArg(Et)₂-OH confers resistance to proteolytic cleavage, making it valuable in designing stable peptide therapeutics. Biological Activity: L-forms are typically recognized by endogenous enzymes, whereas D-forms may evade immune detection .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Boc-D-HArg(Et)₂-OH and Analogues

| Compound | Molecular Weight (g/mol) | Protecting Groups | Key Functional Groups | Solubility (Polar Solvents) | Primary Applications |

|---|---|---|---|---|---|

| Boc-D-HArg(Et)₂-OH | 344.45 | Boc (α-amino) | Diethyl-guanidino | Moderate in DMF/DMSO | Peptide synthesis, stability studies |

| Boc-4-Phosphono-Phe(Et)₂-OH | 401.4 | Boc (α-amino) | Phosphono, ethyl | High in aqueous buffers | Phosphopeptide mimics |

| Fmoc-D-Arg(Boc)₂-OH | ~500 (estimated) | Fmoc (α-amino) | Boc-guanidino | High in DMF | SPPS, combinatorial libraries |

| Boc-D-Met-OH | 249.3 | Boc (α-amino) | Thioether | Low in water | Oxidation-sensitive peptides |

Steric and Electronic Effects

- The diethyl groups on Boc-D-HArg(Et)₂-OH introduce steric hindrance, reducing hydrogen-bonding capacity compared to unmodified arginine. This may decrease solubility in aqueous media but enhance lipid bilayer penetration.

- In contrast, the phosphono group in Boc-4-Phosphono-Phe(Et)₂-OH increases polarity and metal-binding ability, making it suitable for chelating applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.